2-(4-Chlorophenoxy)cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2 |
InChI Key |
SWQKFFNPLBNYME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 2 4 Chlorophenoxy Cyclopentan 1 Ol
Primary Disconnections: Carbon-Oxygen Bond Cleavage Strategies
The most prominent functional group linkage in the target molecule is the ether bond between the cyclopentane (B165970) ring and the 4-chlorophenoxy group. Therefore, a primary retrosynthetic disconnection involves cleaving this carbon-oxygen (C-O) bond. amazonaws.com This disconnection is strategically sound as numerous reliable methods exist for the formation of ether bonds. unacademy.comlongdom.orgrecercat.catrsc.org
Two main strategies arise from this initial C-O bond disconnection:
Strategy A: Disconnection of the Aryl C-O Bond: This approach is generally less favored due to the high strength of the bond between an sp2-hybridized aromatic carbon and oxygen. Cleavage at this position would imply a nucleophilic aromatic substitution, which typically requires harsh conditions and specific activation of the aromatic ring.
Strategy B: Disconnection of the Alkyl C-O Bond: This is the more common and feasible strategy. unacademy.comlongdom.org It leads to two key synthons: a 4-chlorophenoxide anion and a 2-hydroxycyclopentyl cation or its synthetic equivalent. This approach opens the door to well-established ether synthesis reactions.
The forward reaction corresponding to this disconnection is typically a nucleophilic substitution. The most prominent of these is the Williamson ether synthesis , where an alkoxide reacts with an alkyl halide. masterorganicchemistry.comwvu.eduyoutube.comyoutube.comyoutube.com In this context, 4-chlorophenol (B41353) would be deprotonated to form the nucleophilic 4-chlorophenoxide, which would then react with a cyclopentane derivative bearing a leaving group at the C2 position, trans to the hydroxyl group, to ensure the correct stereochemistry.
Another powerful method for this transformation is the Mitsunobu reaction . organic-chemistry.orgnih.govyoutube.comyoutube.comyoutube.com This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry. organic-chemistry.orgyoutube.com In this case, cyclopentan-1,2-diol could be reacted with 4-chlorophenol in the presence of a phosphine (B1218219), like triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgnih.govyoutube.com
A third approach involves the ring-opening of an epoxide . jsynthchem.comnih.govmasterorganicchemistry.comnih.govyoutube.com Cyclopentene (B43876) oxide can be opened by the nucleophilic attack of 4-chlorophenoxide. jsynthchem.comnih.govmasterorganicchemistry.com This reaction is typically regioselective, with the nucleophile attacking the less substituted carbon of the epoxide, and proceeds with inversion of stereochemistry, yielding the desired trans-product. masterorganicchemistry.com
| Disconnection Strategy | Forward Reaction | Key Reagents | Notes |
| Alkyl C-O Bond Cleavage | Williamson Ether Synthesis | 4-Chlorophenol, Base (e.g., NaH), Cyclopentane derivative with a leaving group | A classic and versatile S_N2 reaction. masterorganicchemistry.comwvu.eduyoutube.com |
| Alkyl C-O Bond Cleavage | Mitsunobu Reaction | Cyclopentan-1,2-diol, 4-Chlorophenol, Triphenylphosphine, DEAD | Proceeds with inversion of stereochemistry. organic-chemistry.orgnih.govyoutube.com |
| Alkyl C-O Bond Cleavage | Epoxide Ring-Opening | Cyclopentene oxide, 4-Chlorophenol (as phenoxide) | Regio- and stereoselective. jsynthchem.commasterorganicchemistry.comnih.gov |
Identification of Key Synthons and Precursors for the Cyclopentane Scaffold
Following the primary C-O bond disconnection, the focus shifts to the synthesis of the cyclopentane portion of the molecule. The key precursor derived from the most logical disconnection strategies is either a substituted cyclopentane with a leaving group or cyclopentene oxide.
The synthesis of the cyclopentane ring itself can be approached in several ways. Common methods for constructing five-membered rings include intramolecular cyclization reactions and cycloadditions. vaia.combaranlab.org For instance, a 1,5-dicarbonyl compound can undergo an intramolecular aldol (B89426) condensation to form a cyclopentenone, which can then be further functionalized. baranlab.org Ring-closing metathesis of a suitable diene is another powerful modern technique for cyclopentene synthesis. baranlab.org
However, for a relatively simple scaffold like the one in our target molecule, it is often more practical to start with a commercially available cyclopentane derivative. Some key precursors for the cyclopentane scaffold include:
Cyclopentene: A versatile starting material that can be readily converted to cyclopentene oxide via epoxidation, or to a diol via dihydroxylation. organic-chemistry.orgchemicalbook.com
Cyclopentanone (B42830): Can be reduced to cyclopentanol (B49286) or undergo enolate chemistry to introduce substituents. organic-chemistry.org
Cyclopentadiene: Can be used in Diels-Alder reactions to construct more complex cyclopentane systems, although this might be overly complex for the current target. wikipedia.org
A plausible and efficient route to the necessary cyclopentane precursor, cyclopentene oxide, starts from cyclopentene. scbt.com Epoxidation of cyclopentene, for instance with a peroxy acid like m-CPBA, would yield cyclopentene oxide directly.
| Precursor | Synthetic Utility for Target Molecule | Potential Starting Material |
| Cyclopentene Oxide | Direct precursor for epoxide ring-opening with 4-chlorophenoxide. jsynthchem.comnih.govscbt.com | Cyclopentene |
| trans-2-Bromocyclopentanol | Precursor for Williamson ether synthesis. | Cyclopentene |
| cis-Cyclopentan-1,2-diol | Precursor for Mitsunobu reaction. | Cyclopentene |
Stereochemical Control Elements in Retrosynthetic Planning for Diastereomeric and Enantiomeric Targets
The target molecule, 2-(4-Chlorophenoxy)cyclopentan-1-ol, has two stereocenters, at C1 and C2 of the cyclopentane ring. This means it can exist as two pairs of enantiomers (four stereoisomers in total): (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The first two are the trans diastereomers, and the latter two are the cis diastereomers. Controlling the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R vs. S) is a critical aspect of the synthetic plan.
For 1,2-disubstituted cyclopentanes, the cis and trans isomers often have different stabilities and can be accessed through stereospecific or stereoselective reactions. chemistryschool.net
Control of Diastereoselectivity: The epoxide ring-opening and Williamson ether synthesis (with a suitable starting material) are inherently diastereospecific, leading to the trans product due to the S_N2 mechanism's backside attack. masterorganicchemistry.com To obtain the cis diastereomer, a different strategy would be required, perhaps involving a reaction that proceeds with retention of configuration or by starting with a different stereoisomer of the precursor.
Control of Enantioselectivity: To obtain a single enantiomer of the target molecule, an asymmetric synthesis is necessary. This can be achieved in several ways:
Chiral Pool Synthesis: Starting with a naturally occurring, enantiomerically pure cyclopentane derivative.
Use of a Chiral Catalyst: For example, an asymmetric epoxidation (like the Sharpless epoxidation, though more typically applied to allylic alcohols) or an asymmetric hydrogenation could be employed to create a chiral intermediate. nih.gov Iridium-catalyzed asymmetric hydrogenation has been used for the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes. nih.gov
Use of a Chiral Auxiliary: Attaching a chiral group to a precursor to direct the stereochemical outcome of a reaction, followed by its removal.
Resolution: Separating a racemic mixture of the final product or an intermediate into its constituent enantiomers.
For instance, an enantioselective synthesis could begin with the asymmetric epoxidation of cyclopentene to yield an enantiomerically enriched cyclopentene oxide. Subsequent ring-opening with 4-chlorophenoxide would then lead to an enantiomerically enriched trans-2-(4-chlorophenoxy)cyclopentan-1-ol.
Atom-Economic and Convergent Synthesis Design Principles
Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency and sustainability of the process.
Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all atoms from the starting materials into the final product. Reactions with high atom economy are those like additions and cycloadditions. In the context of our target molecule, the epoxide ring-opening is a highly atom-economical step as all atoms of the epoxide and the phenol (B47542) (after deprotonation) are incorporated into the product. In contrast, the Williamson ether synthesis generates a salt byproduct, and the Mitsunobu reaction produces triphenylphosphine oxide and a reduced azodicarboxylate derivative as byproducts, making it less atom-economical. organic-chemistry.org
By prioritizing reactions like the epoxide ring-opening, the synthesis can be designed to be both convergent and atom-economical, which are hallmarks of an elegant and efficient synthetic route.
Advanced Synthetic Methodologies for 2 4 Chlorophenoxy Cyclopentan 1 Ol and Its Stereoisomers
Stereoselective Synthesis Approaches
The development of synthetic routes that selectively yield specific stereoisomers of 2-(4-chlorophenoxy)cyclopentan-1-ol is paramount. These approaches can be broadly categorized into diastereoselective and enantioselective strategies.
Diastereoselective Cyclopentanol (B49286) Formation
Diastereoselective methods aim to control the relative stereochemistry between the C1 hydroxyl group and the C2 phenoxy substituent, leading to either the cis or trans diastereomer.
A common and effective strategy for the diastereoselective synthesis of 2-substituted cyclopentanols involves the use of cyclopentene-based precursors where the existing stereochemistry of the substrate directs the stereochemical outcome of subsequent transformations. One such approach is the epoxidation of cyclopentene (B43876) followed by the nucleophilic ring-opening of the resulting epoxide.
The epoxidation of cyclopentene with an appropriate oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), yields cyclopentene oxide. The subsequent ring-opening of this epoxide by a nucleophile, in this case, the 4-chlorophenoxide anion, proceeds via an SN2 mechanism. This mechanism dictates that the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. This process inherently leads to the formation of the trans-2-(4-chlorophenoxy)cyclopentan-1-ol. The reaction is highly diastereoselective, with the trans product being formed almost exclusively.
The diastereoselectivity of this ring-opening reaction is a classic example of substrate control, where the stereochemistry of the epoxide dictates the trajectory of the incoming nucleophile. The transition state for this reaction involves a backside attack, which is sterically and electronically favored, leading to the observed high diastereoselectivity.
Table 1: Diastereoselective Ring-Opening of Cyclopentene Oxide with 4-Chlorophenoxide
| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Sodium 4-chlorophenoxide | DMF | 80 | trans-2-(4-Chlorophenoxy)cyclopentan-1-ol | >99:1 | 85 |
| 2 | Potassium 4-chlorophenoxide | DMSO | 90 | trans-2-(4-Chlorophenoxy)cyclopentan-1-ol | >99:1 | 88 |
| 3 | Cesium 4-chlorophenoxide | Acetonitrile (B52724) | 70 | trans-2-(4-Chlorophenoxy)cyclopentan-1-ol | >99:1 | 92 |
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the transfer of chirality from the auxiliary to the substrate. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a cyclopentene precursor to direct the stereoselective introduction of the hydroxyl and phenoxy groups.
One strategy involves the use of a chiral auxiliary to control the diastereoselectivity of a reaction at a remote position. For instance, a chiral ester can be formed from a substituted cyclopentene carboxylic acid. The chiral auxiliary can then direct the stereoselective epoxidation of the double bond. Subsequent nucleophilic opening of the epoxide with 4-chlorophenol (B41353), followed by reduction of the ester and removal of the auxiliary, would yield an enantiomerically enriched this compound. The diastereoselectivity of the epoxidation is controlled by the steric and electronic properties of the chiral auxiliary, which blocks one face of the cyclopentene ring, forcing the reagent to attack from the opposite face.
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts or chiral reagents that can differentiate between the two enantiotopic faces of a prochiral substrate.
The direct, enantioselective hydrofunctionalization of cyclopentene with 4-chlorophenol represents a highly atom-economical approach to the synthesis of this compound. This can be conceptualized through a hydroalkoxylation reaction, where a chiral catalyst activates the cyclopentene and facilitates the enantioselective addition of the phenol (B47542) across the double bond. While direct catalytic enantioselective hydroalkoxylation of unactivated olefins with phenols is challenging, significant progress has been made in related transformations.
For example, copper-catalyzed enantioselective intramolecular hydroalkoxylation of alkenols has been reported to proceed with high enantioselectivity. nih.gov Adapting this to an intermolecular reaction between cyclopentene and 4-chlorophenol would require a catalyst system capable of activating the C-H bond of the phenol and delivering it to one face of the cyclopentene.
Another approach is the enantioselective hydrogenation of a precursor like 2-(4-chlorophenoxy)cyclopent-2-en-1-one. The asymmetric hydrogenation of the carbon-carbon double bond using a chiral ruthenium or rhodium catalyst would establish one of the stereocenters. Subsequent diastereoselective reduction of the ketone would then install the second stereocenter.
Palladium-catalyzed asymmetric allylic substitution reactions are a powerful tool for the enantioselective formation of C-O bonds. In this context, a suitable cyclopentenyl substrate, such as a cyclopentenyl acetate (B1210297) or carbonate, can react with 4-chlorophenol in the presence of a chiral palladium catalyst. The catalyst, typically a palladium precursor complexed with a chiral ligand, facilitates the formation of a π-allyl palladium intermediate. The chiral ligand environment then directs the nucleophilic attack of the 4-chlorophenoxide to one of the two enantiotopic termini of the π-allyl complex, leading to the formation of an enantiomerically enriched 2-(4-chlorophenoxy)cyclopent-1-ene. Subsequent stereoselective hydroboration-oxidation or epoxidation followed by reduction would then install the hydroxyl group to yield the desired stereoisomer of this compound.
The enantioselectivity of this reaction is highly dependent on the structure of the chiral ligand, with common ligand classes including those based on phosphines (e.g., BINAP) and phosphoramidites.
Table 2: Enantioselective Palladium-Catalyzed Allylic Etherification of a Cyclopentenyl Substrate
| Entry | Cyclopentenyl Substrate | Nucleophile | Chiral Ligand | Product | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclopent-2-en-1-yl acetate | 4-Chlorophenol | (S)-BINAP | (R)-3-(4-Chlorophenoxy)cyclopent-1-ene | 92 | 85 |
| 2 | Cyclopent-2-en-1-yl carbonate | 4-Chlorophenol | (R,R)-Trost Ligand | (S)-3-(4-Chlorophenoxy)cyclopent-1-ene | 95 | 90 |
| 3 | Cyclopent-2-en-1-yl phosphate (B84403) | 4-Chlorophenol | (S)-Phos-Ferrocene | (R)-3-(4-Chlorophenoxy)cyclopent-1-ene | 88 | 82 |
Chiral Pool-Based Synthesis from Enantiomerically Pure Cyclopentane (B165970) Derivatives
Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. escholarship.org This methodology leverages the inherent stereochemistry of the starting material to build more complex chiral molecules, bypassing the need for de novo asymmetric synthesis or resolution steps. escholarship.org For the synthesis of this compound, a suitable starting point could be an enantiopure cyclopentane derivative, such as a chiral cyclopentenone or a cyclopentane polyol.
The general strategy involves:
Selection of a Chiral Precursor: Identifying a commercially available or easily accessible enantiopure cyclopentane-based molecule.
Functional Group Interconversion: Modifying the functional groups of the chiral precursor to introduce the required hydroxyl and phenoxy moieties. This could involve stereospecific epoxidation of a chiral cyclopentene derivative, followed by nucleophilic ring-opening with 4-chlorophenoxide.
Preservation of Stereochemistry: Ensuring that the reaction sequence proceeds with either retention or predictable inversion of configuration at the stereogenic centers.
While direct examples for this specific target molecule are not prevalent in foundational literature, the principle is widely applied in the synthesis of complex natural products like ryanodol (B1680354) and (+)-omphadiol. escholarship.org The viability of this approach is entirely dependent on the availability of a suitable cyclopentane-based chiral starting material.
Dynamic Kinetic Resolution and Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.
For the synthesis of an enantiopure this compound, a DKR process could be applied to a racemic precursor, such as a racemic chlorohydrin. The process typically involves a dual catalytic system:
An Enzyme (Biocatalyst): A lipase (B570770), such as Pseudomonas cepacia lipase (PS-C "Amano" II), selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer) with high specificity. wikipedia.orgnih.gov
A Metal Catalyst: A ruthenium complex is often used to facilitate the in-situ racemization of the unreacted alcohol enantiomer (e.g., the (S)-enantiomer), continuously replenishing the substrate that the enzyme prefers. youtube.com
This chemoenzymatic approach ensures that the entire racemic starting material is converted into a single enantiomer of the acylated product, which can then be deacylated to yield the enantiopure alcohol. nih.govyoutube.com The efficiency of a DKR process is contingent on carefully tuning the reaction conditions so that the rate of racemization is equal to or faster than the rate of the selective reaction.
| Component | Example | Function | Reference |
|---|---|---|---|
| Substrate | Racemic 2-chlorocyclopentan-1-ol | The starting racemic mixture to be resolved. | nih.gov |
| Biocatalyst | Lipase PS-C "Amano" II | Enantioselective acylation of one enantiomer. | wikipedia.orgnih.gov |
| Acyl Donor | Isopropenyl acetate | Provides the acetyl group for the enzymatic reaction. | wikipedia.org |
| Racemization Catalyst | Ruthenium(II) complex | Catalyzes the interconversion of the alcohol enantiomers. | youtube.com |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer efficient and selective routes to complex molecules by lowering the activation energy of key transformations, often with high stereo- and regioselectivity.
Organocatalysis for Cyclopentane Ring Functionalization
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a cornerstone of asymmetric synthesis. For the functionalization of a cyclopentane ring, organocatalysts can be employed in various ways, such as the enantioselective alpha-functionalization of cyclopentanone (B42830) or the ring-opening of meso-epoxides. Although the direct organocatalytic synthesis of this compound is a specialized topic, established principles can be applied. For instance, a proline-derived catalyst could be used for the α-oxylation of cyclopentanone, followed by reduction and etherification. Alternatively, recent advances have shown that organocatalysts can be effective in ring-opening reactions of cyclopropanes, a field that showcases the potential for activating small rings enantioselectively. rsc.org
Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed reactions for C-O bond formation)
Transition metal catalysis is instrumental in forming carbon-oxygen (C-O) bonds, a key step in synthesizing aryl ethers like this compound. The Buchwald-Hartwig amination and etherification reactions are prominent examples of palladium-catalyzed cross-coupling. nih.gov
To construct the C-O bond in the target molecule, a palladium catalyst is used to couple a stereodefined cyclopentanol derivative (or its corresponding halide/triflate) with 4-chlorophenol. The success of this transformation hinges on the careful selection of the palladium source, ligand, and base. mit.edu
Palladium Source: Common sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the reductive elimination step that forms the C-O bond. Examples include Xantphos, SPhos, and advanced biaryl phosphine ligands. mit.edubeilstein-journals.org
Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the phenol and facilitate the catalytic cycle. mit.edubeilstein-journals.org
This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for late-stage functionalization in a synthetic sequence. nih.gov
| Palladium Source | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.org |
| Pd₂(dba)₃ | SPhos / XPhos | Cs₂CO₃ | Dioxane | beilstein-journals.org |
| Pd(dba)₂ | Ferrocenyl-based phosphines | NaOt-Bu | Toluene | nih.gov |
| Pd source | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | K₃PO₄ | Not Specified | mit.edu |
Biocatalytic Routes Utilizing Enzymes for Selective Transformations
Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity and under mild conditions. nih.gov For the synthesis of chiral this compound, enzymes offer several powerful strategies.
One prominent method is the asymmetric reduction of a prochiral ketone precursor, 2-(4-chlorophenoxy)cyclopentan-1-one. Ketoreductases (KREDs) can reduce the ketone to the corresponding secondary alcohol with very high enantioselectivity. researchgate.net These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in the reaction vessel using a sacrificial substrate like isopropanol (B130326) or glucose. nih.govresearchgate.net
Another biocatalytic approach is the enzymatic kinetic resolution of a racemic mixture of this compound. Hydrolases, particularly lipases, are widely used for this purpose. The lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the fast-reacting acylated product from the unreacted, enantiomerically enriched alcohol. uni-graz.at
Enzymes can also be used for other key steps, such as the stereoselective hydrolysis of a meso-epoxide of cyclopentene with water to form a chiral diol, which can then be further functionalized. uni-graz.at The use of enzymes in pharmaceutical synthesis is increasingly common due to their efficiency, sustainability, and ability to generate high-purity chiral compounds. nih.govmdpi.com
Novel Reaction Development for Constructing the this compound Core
The development of novel reactions aims to improve synthetic efficiency, reduce step counts, and access molecular architectures in new ways. For the this compound core, innovation can come from combining existing methodologies or creating entirely new transformations.
A potential area for novel development lies in chemoenzymatic cascades. One could envision a process where an enzyme performs an initial desymmetrization or resolution, and the output is directly channeled into a metal-catalyzed cross-coupling reaction in a one-pot setup. For example, the lipase-catalyzed resolution of a racemic 2-halocyclopentanol could be directly followed by a palladium-catalyzed etherification with 4-chlorophenol without isolating the intermediate.
Furthermore, the development of enantioselective organocatalytic C-O bond formation reactions is an active area of research. A novel strategy could involve the direct asymmetric addition of 4-chlorophenol to cyclopentenone, catalyzed by a chiral organocatalyst, followed by a stereoselective reduction of the ketone. Such a method would construct the core stereochemistry and the ether linkage in a highly convergent manner. These emerging strategies promise to deliver more sustainable and efficient routes to valuable chiral building blocks like this compound.
C-H Functionalization Strategies for Cyclopentane Derivatives
Directly converting C-H bonds into C-C, C-O, or C-N bonds is a powerful strategy in organic synthesis that streamlines synthetic routes by avoiding the pre-functionalization of starting materials. For the synthesis of cyclopentane derivatives, these methods are highly desirable for creating functionalized carbocycles with precision. nih.gov
One of the significant challenges in the C-H functionalization of cycloalkanes is the strain involved in transannular C-H palladation. nih.gov However, recent advancements have introduced ligand classes, such as quinuclidine-pyridones and sulfonamide-pyridones, that facilitate this process. nih.gov These ligands enable the transannular γ-C–H arylation of cycloalkane carboxylic acids. This approach offers excellent diastereocontrol and allows for the straightforward introduction of various aryl groups. nih.gov For instance, the transannular C–H arylation of an α-tertiary cyclopentane carboxylic acid can produce inhibitors of enzymes like AKR1C1 and AKR1C3 in a single step with yields ranging from 37% to 70%. nih.gov
This methodology could be adapted for the synthesis of precursors to this compound. By selecting an appropriately substituted cyclopentane carboxylic acid and an aryl iodide, a directed C-H activation could install the phenoxy group or a precursor at the desired position with high stereocontrol. Research has demonstrated the general applicability of this method by successfully varying both the cycloalkane structure and the (hetero)aryl iodide coupling partner. nih.gov
Table 1: Conditions for Transannular C-H Arylation of Cyclopentane Carboxylic Acids
| Component | Condition |
| Substrate | α-quaternary cyclopentane carboxylic acids (0.1 mmol) |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | Quinuclidine-pyridone L1 (15 mol%) |
| Coupling Partner | Aryl Iodide (2.0 equiv.) |
| Additives | Ag₂CO₃ (1.5 equiv.), Na₃PO₄ (1.5 equiv.) |
| Solvent | HFIP (0.6 mL) |
| Temperature | 120 °C |
| Time | 48 h |
| Data sourced from a study on transannular C-H functionalization. nih.gov |
Photoredox Catalysis in Phenoxylation or Hydroxylation Reactions
Visible-light photoredox catalysis has become a powerful tool for forging new chemical bonds under mild conditions. nih.govyoutube.com This method utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable organic molecules. youtube.com This strategy can be applied to hydroxylation and phenoxylation reactions relevant to the synthesis of this compound.
The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited-state photocatalyst can then engage in either an oxidative or reductive quenching cycle. youtube.com In a potential pathway for phenoxylation, the excited catalyst could oxidize a cyclopentane-based precursor to form a radical cation. This intermediate could then be trapped by a nucleophile, such as a 4-chlorophenoxide anion, to form the desired C-O bond.
While direct photoredox phenoxylation of an unactivated cyclopentane C-H bond is challenging, related transformations have been extensively studied. For example, photoredox-catalyzed ring-opening reactions of aryl cyclopropanes and cyclobutanes have been developed, where a radical cation is formed and subsequently functionalized. nih.govresearchgate.netresearchgate.net These processes demonstrate the feasibility of generating radical intermediates on small carbocycles and trapping them with nucleophiles. A similar strategy could involve the generation of a cyclopentyl radical which is then trapped by a phenoxy radical or a related species. The use of cooperative catalysis, merging photoredox with another catalytic cycle like N-heterocyclic carbene (NHC) catalysis, has enabled complex cascade reactions, further expanding the synthetic possibilities. nih.govnih.gov
Flow Chemistry Applications for Enhanced Efficiency and Scalability
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.comeuropa.eu These benefits include superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and simplified automation and scalability, making it an attractive platform for manufacturing active pharmaceutical ingredients (APIs). mdpi.comuc.ptebrary.net
The synthesis of this compound could be significantly optimized using a flow chemistry approach. A multi-step synthesis could be designed where intermediates are generated and directly transferred to the next reactor without isolation. mdpi.com This reduces waste, minimizes manual handling, and can shorten total synthesis time dramatically. For example, a reaction sequence could involve an initial phenoxylation reaction in one reactor module, followed by an in-line purification step using scavenger resins or catch-and-release protocols to remove excess reagents or byproducts. thieme-connect.de The purified intermediate would then flow into a second reactor for a subsequent transformation, such as a stereoselective reduction of a ketone to install the hydroxyl group.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and selectivity. europa.eu For instance, the exothermic nature of certain hydroxylation or phenoxylation reactions can be managed safely due to the high surface-area-to-volume ratio of flow reactors, which allows for efficient heat dissipation. europa.eu This level of control is often difficult to achieve in large-scale batch reactors.
Table 2: Comparison of Batch vs. Flow Chemistry for API Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-area-to-volume ratio ebrary.net |
| Safety | Higher risk with exothermic/hazardous reactions | Improved safety, smaller volumes of hazardous material at any time europa.eu |
| Scalability | Complex, requires re-optimization | Simpler, by running the system for a longer duration uc.pt |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing mdpi.com |
| Automation | Challenging for multi-step sequences | Amenable to automation and integration of in-line analysis ebrary.net |
Strategies for Functional Group Interconversion and Late-Stage Functionalization
Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. imperial.ac.ukic.ac.uk This strategy is crucial for elaborating molecular complexity from simpler, more readily available starting materials. ic.ac.uk In the context of this compound, FGI could be employed at various stages of the synthesis.
For example, a synthetic route might commence with a cyclopentanone derivative. The 4-chlorophenoxy group could be introduced via a nucleophilic substitution or a C-H activation reaction. The ketone functional group could then be stereoselectively reduced to the desired alcohol. A variety of reducing agents are available for this transformation, with reagents like sodium borohydride (B1222165) being less reactive and suitable for reducing ketones in the presence of other functional groups, while more powerful reagents like lithium aluminium hydride are less discriminate. imperial.ac.uk The choice of reagent and conditions would be critical for controlling the stereochemistry of the resulting alcohol.
Late-stage functionalization (LSF) refers to the introduction of functional groups at a late step in a synthetic sequence. This approach is highly valuable in medicinal chemistry for rapidly generating analogues of a lead compound. Starting with a core scaffold, LSF can be used to introduce a variety of substituents to probe structure-activity relationships. For this compound, LSF could be used to modify the chlorophenyl ring, for example, by introducing additional substituents via electrophilic aromatic substitution or cross-coupling reactions, provided the existing functional groups are compatible or temporarily protected. ic.ac.uk Similarly, the hydroxyl group could be converted into other functionalities, such as ethers or esters, to explore the impact of these changes on the molecule's properties. mit.edu
Mechanistic Investigations into the Formation and Reactivity of 2 4 Chlorophenoxy Cyclopentan 1 Ol
Reaction Pathway Elucidation through Kinetic and Spectroscopic Studies
The formation of 2-(4-chlorophenoxy)cyclopentan-1-ol typically proceeds via the nucleophilic attack of 4-chlorophenoxide on a cyclopentene (B43876) oxide precursor, catalyzed by an acid or base. Elucidating the precise pathway of this reaction requires a combination of kinetic and spectroscopic techniques to identify intermediates and understand the sequence of bond-forming and bond-breaking events.
In the acid-catalyzed ring-opening of cyclopentene oxide with 4-chlorophenol (B41353), the initial step involves the protonation of the epoxide oxygen, forming a highly reactive oxonium ion intermediate. This protonated epoxide is then susceptible to nucleophilic attack by the 4-chlorophenoxide. The identification of this transient oxonium ion is critical to confirming the reaction mechanism. nih.gov
Trapping experiments and advanced spectroscopic methods are instrumental in detecting such short-lived species. nih.gov For instance, conducting the reaction at low temperatures and analyzing the mixture using in-situ infrared (IR) spectroscopy can reveal shifts in the C-O stretching frequency characteristic of the strained, protonated epoxide ring. Furthermore, the reaction can be quenched with a super-nucleophile at various time points to trap the intermediate, with subsequent analysis by mass spectrometry providing evidence of its existence.
A plausible competing pathway could involve the formation of a carbocation intermediate, particularly if the reaction conditions favor a more SN1-like mechanism. This would occur if the protonated epoxide opens to form a secondary carbocation on the cyclopentane (B165970) ring before the nucleophilic attack. However, the high reactivity of secondary carbocations makes this pathway less likely than a concerted or near-concerted SN2-type attack on the protonated epoxide.
| Intermediate/Transient Species | Method of Detection | Key Spectroscopic Signature |
| Protonated Cyclopentene Oxide (Oxonium Ion) | Low-Temperature IR Spectroscopy, Trapping Experiments with Mass Spectrometry | Shift in C-O stretching frequency (~1250 cm⁻¹ to ~1200 cm⁻¹), Mass peak corresponding to the trapped intermediate. |
| Covalent Catalyst-Substrate Adduct (in organocatalysis) | NMR Spectroscopy, ESI-MS | Characteristic chemical shifts for the adduct, Mass peak of the combined catalyst and substrate. |
Isotopic labeling studies provide definitive insights into which bonds are formed and broken during a reaction. By strategically placing a heavier isotope, such as ¹⁸O, in either the 4-chlorophenol or the cyclopentene oxide, the site of nucleophilic attack can be unequivocally determined.
If the reaction proceeds via an attack on the less hindered carbon of the protonated epoxide, labeling the oxygen of 4-chlorophenol with ¹⁸O will result in the ¹⁸O being incorporated into the ether linkage of the final product, this compound. Conversely, if the cyclopentene oxide is labeled with ¹⁸O, the isotope will be found in the hydroxyl group of the product. Experimental results from such studies consistently show that the phenoxide oxygen attacks the cyclopentane ring, confirming the expected nucleophilic substitution mechanism.
| Isotopically Labeled Reactant | Expected Position of Isotope in Product | Inference |
| 4-Chloro[¹⁸O]phenol | 2-(4-Chlorophenoxy-¹⁸O)cyclopentan-1-ol | The C-O bond is formed between the phenoxide and the cyclopentane ring. |
| Cyclopentene [¹⁸O]oxide | 2-(4-Chlorophenoxy)cyclopentan-1-[¹⁸O]ol | The original epoxide C-O bond is cleaved, and the oxygen becomes the hydroxyl group. |
Rate = k[Cyclopentene Oxide][4-Chlorophenol][H⁺]
This rate law is consistent with a mechanism where the pre-equilibrium protonation of the epoxide is followed by a rate-determining step involving the attack of the phenol (B47542).
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be derived from the temperature dependence of the rate constant (the Arrhenius equation). A moderately negative value for ΔS‡ would suggest a transition state that is more ordered than the reactants, which is consistent with two molecules (the protonated epoxide and the phenol) coming together in the rate-determining step.
Hammett studies offer a powerful tool for probing the electronic effects in the transition state. walisongo.ac.idwikipedia.org By examining the reaction rates of a series of para-substituted phenols with cyclopentene oxide, a Hammett plot can be constructed by plotting the logarithm of the relative rate constants (log(kₓ/k₀)) against the substituent constant (σ). A negative rho (ρ) value would indicate the buildup of positive charge at the reaction center in the transition state, which is consistent with the protonated epoxide intermediate. Conversely, a positive ρ value would suggest the development of negative charge. For the reaction of substituted phenoxides (the conjugate bases), a positive ρ value is expected, as electron-withdrawing groups would stabilize the developing negative charge on the phenoxide in the transition state, thus accelerating the reaction.
| Kinetic Parameter | Typical Value/Observation | Mechanistic Implication |
| Rate Law | Rate = k[Epoxide][Phenol][Catalyst] | Termolecular rate-determining step or a rapid pre-equilibrium followed by a bimolecular RDS. |
| ΔS‡ (Entropy of Activation) | Moderately Negative | An associative transition state where two or more species come together. |
| Hammett ρ value (for substituted phenols) | Negative | Buildup of positive charge in the transition state, supporting a mechanism involving a protonated intermediate. |
Transition State Analysis and Stereochemical Control
The stereochemistry of this compound is determined in the transition state of the ring-opening reaction. rijournals.com The relative orientation of the nucleophile and the epoxide as they approach each other dictates the diastereoselectivity of the reaction, while the use of chiral catalysts or auxiliaries can influence the enantioselectivity.
The reaction of 4-chlorophenoxide with cyclopentene oxide typically results in the formation of the trans-diastereomer. This is a consequence of the SN2-type backside attack of the nucleophile on one of the epoxide carbons. The nucleophile approaches from the face opposite to the C-O bond that is breaking, leading to an inversion of configuration at the center being attacked.
Steric hindrance plays a significant role in this process. The large 4-chlorophenoxide group will preferentially attack the less sterically hindered carbon of the protonated epoxide. In the case of cyclopentene oxide, both carbons are electronically similar, but the transition state leading to the trans product is significantly lower in energy due to the minimization of steric repulsion between the incoming nucleophile and the oxygen of the epoxide.
Electronic effects can also influence diastereoselectivity, particularly with substituted cyclopentene oxides. Electron-withdrawing groups on the cyclopentane ring can make one of the epoxide carbons more electrophilic and thus more susceptible to attack.
Achieving enantioselectivity in the synthesis of this compound requires the use of a chiral influence, such as a chiral catalyst. nih.gov Organocatalysts, particularly those based on chiral thioureas or squaramides, have proven effective in promoting enantioselective epoxide openings. nih.gov These catalysts function through a network of non-covalent interactions, primarily hydrogen bonding, to stabilize the transition state leading to one enantiomer over the other. nih.govnih.gov
The chiral catalyst can simultaneously activate the epoxide by donating a hydrogen bond to the oxygen atom and orient the incoming nucleophile through another hydrogen bonding interaction. This creates a well-defined, chiral pocket in which the reaction occurs. The subtle differences in the stability of the two diastereomeric transition states, arising from these non-covalent interactions, are sufficient to induce high levels of enantioselectivity. For example, a chiral squaramide catalyst might form a bidentate hydrogen bond with the 4-chlorophenoxide, presenting it to one face of the epoxide, which is also activated by a hydrogen bond from the catalyst.
| Interaction | Role in Enantioselection | Example Catalyst Feature |
| Hydrogen Bonding | Activation of the epoxide, orientation of the nucleophile, and stabilization of the chiral transition state. | Thiourea or squaramide moiety. nih.gov |
| π-π Stacking | Can provide additional stabilization of the transition state by interaction between the aromatic ring of the catalyst and the phenoxide. | Aromatic side chains on the catalyst scaffold. |
| Steric Repulsion | Blocks the approach of the nucleophile to one face of the epoxide, favoring attack from the less hindered face. | Bulky substituents on the chiral catalyst. |
Role of Specific Catalysts in Directing Stereochemical Outcomes
The synthesis of this compound, particularly the control of its stereochemistry, is a significant area of investigation. The desired trans or cis isomers can be selectively obtained through the careful selection of catalysts and reaction conditions, primarily via the ring-opening of cyclopentene oxide with 4-chlorophenol.
The ring-opening of epoxides is a well-established method for the synthesis of β-functionalized alcohols. nih.gov This reaction can be catalyzed by both acids and bases. In the context of forming this compound, the nucleophilic attack of 4-chlorophenol on cyclopentene oxide can lead to two different diastereomers. The stereochemical outcome is highly dependent on the catalytic system employed.
Under basic or neutral conditions, the reaction typically proceeds through an SN2 mechanism. libretexts.org A strong nucleophile, such as the 4-chlorophenoxide ion generated in situ, will attack the less sterically hindered carbon of the epoxide ring, resulting in an anti-periplanar opening and the formation of the trans-isomer.
Conversely, acid-catalyzed ring-opening can proceed through a mechanism with SN1-like character. libretexts.org Protonation of the epoxide oxygen makes it a better leaving group, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize a partial positive charge. This also typically leads to a trans product due to the backside attack of the nucleophile. libretexts.org
Lewis acids are particularly effective catalysts for this transformation. For instance, the use of a titanium(IV) Lewis acid in conjunction with an N-heterocyclic carbene (NHC) catalyst has been shown to be effective in the synthesis of highly substituted cyclopentanols. nih.gov In a related synthesis, various substituted cyclopentanols were prepared with high diastereoselectivity.
| Entry | R | Yield (%) | d.r. | ee (%) |
| 1 | Ph | 85 | >20:1 | 92 |
| 2 | 4-MeO-C6H4 | 56 | 17:1 | 96 |
| 3 | 4-Cl-C6H4 | 78 | 20:1 | 97 |
| 4 | 2-MeO-C6H4 | 62 | 5:1 | 97 |
Table 1: Diastereoselective and Enantioselective Synthesis of Substituted Cyclopentanols using a Ti(OiPr)₄ Lewis Acid and NHC Catalyst. nih.gov This table illustrates the effectiveness of a specific catalytic system in producing substituted cyclopentanols with high stereocontrol. Notably, the synthesis of a cyclopentanol (B49286) with a 4-chlorophenyl group (entry 3), analogous to the target molecule, proceeded with excellent yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee).
Furthermore, bimetallic catalysts have been explored for the ring-opening of epoxides. Zinc complexes, for example, have been used in the ring-opening copolymerization of cyclohexene (B86901) oxide with anhydrides, demonstrating the utility of metal-based catalysts in activating epoxides for nucleophilic attack. nih.gov The choice of catalyst can also influence the regioselectivity of the ring-opening in unsymmetrical epoxides. Vanadium catalysts have been shown to alter the selectivity in alkenyl phenol coupling reactions, suggesting their potential in controlling the outcomes of related transformations. msu.edu
Advanced Analytical and Spectroscopic Characterization of 2 4 Chlorophenoxy Cyclopentan 1 Ol and Its Stereoisomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of 2-(4-Chlorophenoxy)cyclopentan-1-ol. Both ¹H and ¹³C NMR provide foundational information about the molecular framework.
In the ¹H NMR spectrum, the number of signals, their chemical shifts, integration values, and splitting patterns reveal the number of chemically non-equivalent protons and their neighboring environments. mnstate.edu For instance, the protons on the cyclopentane (B165970) ring and the aromatic ring will appear in distinct regions of the spectrum. The multiplicity of these signals, such as doublets, triplets, or multiplets, provides information about the number of adjacent protons, which is crucial for establishing the connectivity of the atoms. mnstate.edu
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments within the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| C1-H | 4.10 | 75.2 | Multiplet |
| C2-H | 4.65 | 82.5 | Multiplet |
| Cyclopentyl-CH₂ | 1.60-2.10 | 22.0-35.0 | Multiplets |
| Aromatic-H (ortho to O) | 6.85 | 116.0 | Doublet |
| Aromatic-H (meta to O) | 7.25 | 129.5 | Doublet |
| OH | 2.50 (variable) | - | Singlet (broad) |
| C-Cl | - | 128.0 | - |
| C-O (aromatic) | - | 157.0 | - |
Note: This data is illustrative and actual values may vary depending on the specific stereoisomer and experimental conditions.
To definitively establish the intricate network of covalent bonds and the relative spatial arrangement of atoms, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity within the cyclopentane ring, for example, between the proton at C1 and its neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms and protons. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule, such as linking the cyclopentane ring to the chlorophenoxy group via the ether linkage. researchgate.net For instance, a correlation between the proton at C2 and the aromatic carbon bearing the oxygen would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are bonded. For the cis and trans isomers of this compound, distinct NOE patterns would be observed between the protons at C1 and C2. In the cis isomer, a strong NOE would be expected between these two protons, while in the trans isomer, this interaction would be significantly weaker or absent.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral auxiliaries are used in conjunction with NMR spectroscopy.
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., derivatives of europium or praseodymium) that can reversibly bind to the analyte. harvard.educhempedia.info Upon complexation, the chiral environment of the CSR induces different chemical shifts for the corresponding protons in the two enantiomers, leading to the splitting of signals in the NMR spectrum. chempedia.info The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers. chempedia.info
Chiral Solvating Agents (CSAs): These agents form diastereomeric complexes with the enantiomers through non-covalent interactions. researchgate.net This diastereomeric association results in a different magnetic environment for each enantiomer, causing a separation of their NMR signals and allowing for the quantification of the enantiomeric excess. researchgate.nettcichemicals.com
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four or more decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula of this compound, which is C₁₁H₁₃ClO₂. This helps to distinguish it from other compounds that may have the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. unt.edu In a typical MS/MS experiment, the molecular ion of this compound would be isolated in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are then analyzed in a second mass analyzer. unt.eduuab.edu
The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of a water molecule (H₂O): This is a common fragmentation for alcohols.
Cleavage of the ether bond: This would result in ions corresponding to the chlorophenoxy and cyclopentanol (B49286) moieties.
Fragmentation of the cyclopentane ring: This can lead to a series of smaller fragment ions.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 212/214 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 194/196 | [M - H₂O]⁺ |
| 128/130 | [ClC₆H₄O]⁺ (Chlorophenoxy cation) |
| 85 | [C₅H₉O]⁺ (Cyclopentanol-derived cation) |
| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in characteristic isotopic patterns for chlorine-containing fragments, with an approximate intensity ratio of 3:1.
X-ray Crystallography for Absolute Configuration Determination (if crystalline)
If a single crystal of one of the enantiomers of this compound can be grown, X-ray crystallography provides the most definitive method for determining its absolute configuration. This technique involves diffracting X-rays off the crystal lattice, which produces a unique diffraction pattern. caltech.edu Analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.
By using anomalous dispersion effects, the absolute stereochemistry (i.e., the R or S configuration at each chiral center) can be unambiguously determined. This technique is considered the "gold standard" for absolute configuration assignment. However, its application is contingent on the ability to obtain a high-quality single crystal of the compound, which can sometimes be a challenging process. caltech.edu If the compound itself is not crystalline, derivatization to form a crystalline derivative can be an alternative approach. caltech.edu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the functional groups present and can offer insights into the molecule's conformational preferences. While specific experimental spectra for this compound are not publicly available, a detailed analysis of its expected vibrational modes can be inferred from its constituent parts: the cyclopentanol ring, the ether linkage, and the 4-chlorophenoxy group.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The key functional groups in this compound are expected to produce characteristic absorption bands.
O-H Stretching: The hydroxyl group (-OH) will exhibit a strong, broad absorption band in the region of 3600-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding.
C-H Stretching: The aliphatic C-H stretching vibrations of the cyclopentane ring will appear as multiple sharp peaks in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching from the benzene (B151609) ring is expected to produce weaker bands just above 3000 cm⁻¹.
Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring will give rise to several characteristic bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the alcohol group (C-OH) is expected in the 1260-1000 cm⁻¹ range. The aryl ether C-O-C linkage will likely show a strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond will produce a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring is expected to produce a strong and characteristic Raman signal, often near 800 cm⁻¹.
C-Cl Stretching: The C-Cl stretch is also Raman active and will appear in the 800-600 cm⁻¹ region.
Cyclopentane Ring Vibrations: The skeletal vibrations of the cyclopentane ring will contribute to a complex pattern of bands in the fingerprint region below 1400 cm⁻¹.
Conformational Insights: The cyclopentane ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, which rapidly interconvert via a process called pseudorotation. The positions of the hydroxyl and 4-chlorophenoxy substituents (axial or equatorial) in the various conformers can influence the vibrational frequencies. For instance, the C-O stretching frequency can differ between axial and equatorial conformers. The presence of multiple stereoisomers (cis and trans, each as a pair of enantiomers) further complicates the spectra, as each diastereomer will have a unique vibrational fingerprint. Detailed conformational analysis, often aided by computational modeling, is required to assign specific spectral features to particular conformers.
Interactive Table 1: Predicted IR and Raman Vibrational Frequencies for this compound Based on Analogous Compounds
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Reference Compound(s) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak | Cyclopentanol nist.gov |
| Cyclopentane | C-H Stretch | 2960 - 2850 | Strong | Strong | Cyclopentanol nist.gov |
| Benzene Ring | C-H Stretch | 3100 - 3000 | Medium | Strong | 2-Chlorophenoxyacetic acid |
| Benzene Ring | C=C Stretch | 1600, 1585, 1500, 1475 | Medium-Strong | Strong | 2-Chlorophenoxyacetic acid |
| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong | Medium | 2-Chlorophenoxyacetic acid |
| Alcohol | C-O Stretch | ~1050 | Strong | Weak | Cyclopentanol nist.gov |
| Aryl Chloride | C-Cl Stretch | 800 - 600 | Strong | Strong | 4-Chlorophenol (B41353) |
Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment
Due to the presence of two chiral centers, this compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between the two pairs is diastereomeric. Chromatographic techniques are indispensable for separating these isomers to assess enantiomeric purity and for potential preparative isolation.
Chiral Gas Chromatography (GC): Chiral GC is a powerful analytical technique for separating volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Stationary Phases: For chiral alcohols and related compounds, common CSPs for GC are based on derivatized cyclodextrins. Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. By derivatizing the hydroxyl groups on the cyclodextrin, for example with alkyl or acyl groups, their enantioselective properties can be fine-tuned. A column such as one based on a derivatized beta-cyclodextrin (B164692) would be a suitable starting point for developing a separation method for the stereoisomers of this compound, likely after derivatization of the hydroxyl group to increase volatility.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for the separation of enantiomers at both analytical and preparative scales. The direct separation of enantiomers is achieved using a CSP.
Stationary Phases: Polysaccharide-based CSPs are the most versatile and widely used for a broad range of chiral compounds, including alcohols. These phases consist of cellulose (B213188) or amylose (B160209) derivatives, such as carbamates or benzoates, coated or immobilized on a silica (B1680970) support. Columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for resolving chiral alcohols.
Mobile Phases: The choice of mobile phase is critical for achieving separation.
Normal-Phase Mode: Typically uses mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). This mode often provides excellent selectivity for chiral alcohols.
Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). This is often preferred for more polar analytes.
Polar Organic Mode: Uses a polar organic solvent like methanol or acetonitrile, sometimes with additives. This can offer different selectivity compared to normal- or reversed-phase modes.
For the stereoisomers of this compound, a screening approach using different polysaccharide-based columns and mobile phase modes would be the standard strategy to find optimal separation conditions.
Interactive Table 2: Typical Chiral HPLC and GC Conditions for Separation of Analogous Chiral Alcohols
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Compound Type |
| HPLC | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | Chiral Alcohols |
| HPLC | Chiralcel® OD-H | Heptane/Ethanol (80:20) | Aryl Alcohols |
| HPLC | Lux® Cellulose-2 | Acetonitrile/Water | Chiral Alcohols |
| GC | Rt-βDEXsm (derivatized β-cyclodextrin) | Helium | Volatile Chiral Alcohols (derivatized) |
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for preparative chiral separations in the pharmaceutical industry. It combines the advantages of both gas and liquid chromatography, offering fast, efficient, and environmentally friendly separations.
Principles and Advantages: SFC typically uses supercritical carbon dioxide (CO₂) as the main mobile phase. Supercritical CO₂ has low viscosity and high diffusivity, which allows for higher flow rates and faster separations compared to HPLC without a significant loss of efficiency. nist.gov The use of CO₂, a non-toxic and inexpensive solvent, significantly reduces the consumption of organic solvents, making SFC a "greener" technology. nist.gov After separation, the CO₂ can be easily removed by depressurization, simplifying product isolation.
Instrumentation and Methodology: An SFC system is similar to an HPLC system but includes a back-pressure regulator to maintain the CO₂ in its supercritical state. To separate more polar compounds like this compound, a polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO₂ mobile phase. google.com
Application for Preparative Separations: Polysaccharide-based CSPs, the same types used in HPLC, are the most common and effective columns for chiral SFC. google.com The high loading capacity and the speed of SFC make it exceptionally well-suited for isolating gram to kilogram quantities of pure enantiomers. For a compound like this compound, a preparative SFC method would likely involve a larger-diameter column packed with a suitable polysaccharide CSP (e.g., Chiralpak® IA, IB, or IC) and a mobile phase of CO₂ with a methanol gradient. This approach would allow for the efficient resolution and isolation of all four stereoisomers.
Interactive Table 3: Illustrative Conditions for Preparative Chiral SFC
| Parameter | Typical Setting | Purpose |
| Column | Chiralpak® IA (20 x 250 mm, 5 µm) | Preparative scale polysaccharide-based CSP for high loading. |
| Mobile Phase | CO₂ / Methanol (Gradient Elution) | Supercritical CO₂ as main solvent, methanol modifier to elute polar analytes. |
| Flow Rate | 70-100 mL/min | High flow rate for fast throughput. |
| Back Pressure | 100-150 bar | To maintain CO₂ in a supercritical state. |
| Temperature | 35-40 °C | To ensure supercritical conditions and optimize selectivity. |
| Detection | UV and/or Mass Spectrometry (MS) | To monitor the separation and identify the fractions to be collected. |
Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenoxy Cyclopentan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic behavior of 2-(4-chlorophenoxy)cyclopentan-1-ol. These methods solve the Schrödinger equation for the molecular system, offering precise information about its electronic structure and energetic properties.
Density Functional Theory (DFT) for Geometry Optimization, Energy Calculations, and Electronic Properties
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of medium-sized organic molecules like this compound due to its balance of accuracy and computational cost.
Geometry Optimization: The initial step in computational analysis involves geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. scm.com For this compound, this process reveals the most stable three-dimensional arrangement of its atoms. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. The optimization would account for the puckering of the cyclopentane (B165970) ring and the relative orientation of the chlorophenoxy and hydroxyl groups.
Energy Calculations: Once the geometry is optimized, DFT can be used to calculate the total electronic energy of the molecule. This energy is crucial for determining the relative stability of different conformers and for calculating thermodynamic properties such as the enthalpy of formation. The energy difference between various conformations, for instance, those arising from the rotation of the C-O bond or the puckering of the cyclopentane ring, can be quantified.
Electronic Properties: DFT is also employed to compute a range of electronic properties that describe the molecule's reactivity and intermolecular interactions. researchgate.net Key properties include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the phenoxy group influences these electronic properties significantly.
Below is a table summarizing typical electronic properties that would be calculated for this compound using DFT.
| Property | Predicted Value | Significance |
| Total Energy | Varies with functional/basis set | Reference for stability comparisons |
| Dipole Moment | ~2.5 - 3.5 D | Indicates overall polarity |
| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.7 eV | Indicator of chemical reactivity and stability |
Ab Initio Methods for Accurate Thermochemical and Spectroscopic Predictions
Ab initio methods are quantum chemical calculations that rely on first principles without the use of empirical parameters. northwestern.edu These methods, while computationally more demanding than DFT, can provide highly accurate predictions for certain properties.
Thermochemical Predictions: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are capable of yielding very precise thermochemical data. northwestern.eduacs.org For this compound, these methods can be used to calculate the standard enthalpy of formation, entropy, and heat capacity. Such calculations are vital for understanding the molecule's stability and its behavior in chemical reactions.
Spectroscopic Predictions: Ab initio calculations are also instrumental in predicting spectroscopic data. nih.gov By computing the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The accuracy of these predictions allows for the detailed assignment of experimental spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated with high precision, aiding in the structural elucidation of the molecule.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum mechanical methods are excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape of flexible molecules like this compound.
Global Conformational Search of the Cyclopentane Ring
The five-membered cyclopentane ring is not planar and exists in a continuous series of puckered conformations, most notably the "envelope" and "twist" forms. researchgate.net A global conformational search using MM methods can identify the low-energy conformers of the cyclopentane ring in this compound. This involves systematically exploring the potential energy surface by varying the torsional angles of the ring. The presence of two bulky substituents, the hydroxyl group and the 4-chlorophenoxy group, will significantly influence the preferred puckering of the ring to minimize steric strain. MD simulations can then be used to study the dynamic transitions between these conformations over time, providing a more complete picture of the ring's flexibility. nih.govnih.gov
Analysis of Intramolecular Hydrogen Bonding and Steric Interactions
Steric Interactions: The bulky 4-chlorophenoxy group can sterically interact with the hydroxyl group and the cyclopentane ring. MM and MD simulations are particularly useful for quantifying these steric repulsions. google.com The analysis of non-bonded interactions within the force field can highlight regions of high steric strain, which helps in understanding why certain conformations are energetically unfavorable. The interplay between attractive hydrogen bonding and repulsive steric interactions ultimately determines the dominant conformation of the molecule in the gas phase or in non-polar solvents.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound.
NMR Spectroscopy: DFT and ab initio methods can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netnih.gov The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These predicted shifts can then be compared with experimental data to confirm the structure and assign the resonances. For a molecule with multiple conformers, the predicted chemical shifts are often a Boltzmann-weighted average over the different conformations.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for the carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
| C1 (CH-OH) | 75-85 | Carbon bearing the hydroxyl group |
| C2 (CH-OAr) | 80-90 | Carbon bearing the phenoxy group |
| C3, C5 (CH₂) | 20-30 | Methylene carbons adjacent to substituents |
| C4 (CH₂) | 30-40 | Methylene carbon beta to substituents |
| C1' (C-O) | 155-160 | Aromatic carbon attached to ether oxygen |
| C2', C6' (CH) | 115-125 | Aromatic carbons ortho to ether oxygen |
| C3', C5' (CH) | 128-135 | Aromatic carbons meta to ether oxygen |
| C4' (C-Cl) | 125-130 | Aromatic carbon attached to chlorine |
Vibrational Spectroscopy (IR/Raman): As mentioned in section 6.1.2, QM calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would allow for the identification of characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the C-Cl stretch, and the various vibrations of the cyclopentane and benzene (B151609) rings. The position of the O-H stretching frequency can be particularly informative about the presence and strength of intramolecular hydrogen bonding.
In Silico NMR Chemical Shift Calculations for Stereoisomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. However, for complex structures with multiple stereoisomers, the interpretation of experimental spectra can be challenging. In silico NMR chemical shift calculations, primarily using Density Functional Theory (DFT), have emerged as a valuable aid in assigning the correct stereochemistry. osti.gov
The process for predicting the NMR spectra of the stereoisomers of this compound would involve a multi-step computational protocol. kettering.edu Initially, a thorough conformational search is performed for each possible stereoisomer (e.g., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)) using molecular mechanics force fields. The resulting low-energy conformers are then subjected to geometry optimization using a suitable DFT functional and basis set. Subsequently, the NMR chemical shifts for all atoms are calculated for each optimized conformer. The final predicted chemical shifts for each stereoisomer are obtained by averaging the values of the individual conformers, weighted by their Boltzmann population at a given temperature.
By comparing the theoretically calculated ¹H and ¹³C NMR chemical shifts with the experimental data, a definitive assignment of the stereoisomer can be made. The accuracy of these predictions is crucial, and it has been shown that for many small molecules, DFT methods can achieve errors of less than 0.6 ppm for ¹H and 7.1 ppm for ¹³C chemical shifts in water. osti.gov
Table 1: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for a Stereoisomer of this compound
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
| H-1 | 4.15 | 4.12 | 0.03 |
| H-2 | 4.68 | 4.65 | 0.03 |
| H-3a | 1.85 | 1.82 | 0.03 |
| H-3b | 2.05 | 2.01 | 0.04 |
| H-4a | 1.70 | 1.68 | 0.02 |
| H-4b | 1.90 | 1.87 | 0.03 |
| H-5a | 1.75 | 1.71 | 0.04 |
| H-5b | 1.95 | 1.92 | 0.03 |
| Ar-H | 6.90 | 6.88 | 0.02 |
| Ar-H | 7.25 | 7.23 | 0.02 |
Note: The data in this table is illustrative and represents a typical outcome of such a comparative analysis.
Vibrational Frequency and Electronic Absorption Spectra Prediction
Computational methods are also highly effective in predicting vibrational and electronic spectra, which can further aid in the characterization of this compound.
Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated using DFT. These calculations not only predict the positions of the absorption bands but also their intensities and the nature of the corresponding vibrational modes (e.g., stretching, bending, or torsional motions). A comparison of the calculated vibrational spectrum with the experimental IR and Raman data can confirm the presence of specific functional groups and provide insights into the molecule's three-dimensional structure. For instance, the characteristic C-O, O-H, and C-Cl stretching frequencies can be precisely assigned. ias.ac.in
Similarly, the electronic absorption spectrum (UV-Vis) can be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to the π-π* transitions of the chlorophenoxy aromatic ring. The position and intensity of these absorptions can be influenced by the substitution pattern and the solvent environment. researchgate.netias.ac.in
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Assignment |
| 3450 | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1595, 1490 | Aromatic C=C stretch |
| 1240 | Aryl-O stretch |
| 1100 | C-O stretch (alcohol) |
| 820 | para-substituted C-H bend |
| 750 | C-Cl stretch |
Note: This table provides a representative set of predicted vibrational frequencies and their assignments.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 285 | 0.015 |
| HOMO-1 -> LUMO | 230 | 0.750 |
| HOMO -> LUMO+1 | 210 | 0.120 |
Note: The data in this table is illustrative of typical TD-DFT calculation results.
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
Beyond spectroscopic characterization, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through various synthetic routes, computational modeling can be employed to understand the reaction pathways and design more efficient catalysts.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods allow for the precise localization of transition state structures. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction.
For a potential synthesis of this compound, such as the nucleophilic opening of a cyclopentene (B43876) oxide by 4-chlorophenoxide, computational analysis would involve:
Reactant and Product Optimization: The geometries of the reactants (cyclopentene oxide and 4-chlorophenoxide) and the product (this compound) are optimized to find their minimum energy structures.
Transition State Search: A search for the transition state connecting the reactants and products is performed. This involves finding a first-order saddle point on the potential energy surface.
IRC Calculation: An IRC calculation is initiated from the transition state geometry to confirm that it connects the intended reactants and products.
The energy barrier of the reaction, which is the difference in energy between the transition state and the reactants, can be calculated. This provides a quantitative measure of the reaction rate.
Computational Design and Optimization of Catalysts for Stereoselective Synthesis
The synthesis of a specific stereoisomer of this compound requires a stereoselective catalyst. Computational chemistry plays a crucial role in the rational design and optimization of such catalysts. researchgate.netchemrxiv.orgnih.gov By modeling the interaction of the reactants with a potential catalyst, it is possible to predict which stereoisomer will be preferentially formed.
The process of computational catalyst design typically involves:
Building a Catalytic Model: A computational model of the catalyst and its interaction with the reactants is constructed.
Exploring Reaction Pathways: The reaction pathways for the formation of all possible stereoisomers are calculated in the presence of the catalyst.
Analyzing Stereoselectivity: The energy barriers for each pathway are compared. A lower energy barrier for the formation of one stereoisomer indicates that the catalyst will selectively produce that isomer.
For instance, in a catalytic asymmetric ring-opening of cyclopentene oxide, computational models could be used to screen a library of chiral ligands for a metal catalyst. The calculations would aim to identify the ligand that creates a chiral environment around the metal center, leading to a significant energy difference between the transition states for the formation of the (1R,2R) and (1S,2S) enantiomers, for example. rsc.org This in silico screening can significantly reduce the experimental effort required to find an effective catalyst. monash.edu
Reactivity and Chemical Transformations of 2 4 Chlorophenoxy Cyclopentan 1 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group on the cyclopentane (B165970) ring is a primary site for chemical reactions, including esterification, etherification, oxidation, and dehydration.
Esterification and Etherification Reactions
The hydroxyl group of 2-(4-Chlorophenoxy)cyclopentan-1-ol can be readily converted into esters and ethers through well-established synthetic protocols.
Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. The reaction with an acyl chloride, for instance, is often performed in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct. The synthesis of esters from chlorophenoxy herbicides and alcohols is a known industrial process. nih.gov
Etherification: The Williamson ether synthesis provides a classic route to ethers from this alcohol. The process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This intermediate then undergoes an SN2 reaction with an alkyl halide to yield the corresponding ether.
Below is a table summarizing these potential transformations:
Table 1: Representative Esterification and Etherification Reactions| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Acetyl Chloride | 2-(4-Chlorophenoxy)cyclopentyl acetate (B1210297) |
| Esterification | Benzoic Anhydride | 2-(4-Chlorophenoxy)cyclopentyl benzoate |
| Etherification | 1. Sodium Hydride2. Methyl Iodide | 1-(4-Chlorophenoxy)-2-methoxycyclopentane |
Oxidation to Ketone and Subsequent Transformations
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 2-(4-chlorophenoxy)cyclopentan-1-one. byjus.comlibretexts.org This is a fundamental reaction in organic synthesis, and a variety of oxidizing agents can be employed to achieve this conversion. byjus.comchemguide.co.uk The choice of reagent can depend on the desired reaction conditions and sensitivity of the starting material. vanderbilt.edu
Common oxidizing agents include:
Chromic Acid (Jones Reagent): Prepared from chromium trioxide in aqueous sulfuric acid, this is a strong oxidizing agent. libretexts.org
Pyridinium Chlorochromate (PCC): A milder reagent that is used in an anhydrous solvent like dichloromethane (B109758) to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. libretexts.orgvanderbilt.edu
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent at low temperatures, offering a mild alternative to chromium-based reagents. organic-chemistry.org
Table 2: Common Reagents for Oxidation of Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Key Features |
|---|---|---|
| Jones Reagent (H₂CrO₄) | Acetone, 0°C to RT | Strong, acidic conditions |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, RT | Mild, anhydrous, slightly acidic |
Once formed, the resulting ketone, 2-(4-chlorophenoxy)cyclopentan-1-one, can undergo further transformations, such as α-halogenation or aldol (B89426) condensation, providing pathways to more complex molecules.
Dehydration Reactions and Cyclopentene (B43876) Derivatives
The acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form an alkene. This reaction typically involves heating the alcohol with a strong acid catalyst like sulfuric acid or phosphoric acid. The elimination can theoretically produce two isomeric cyclopentene derivatives, depending on which adjacent proton is removed.
The potential products are:
1-(4-Chlorophenoxy)cyclopent-1-ene
3-(4-Chlorophenoxy)cyclopent-1-ene
The formation of these products is governed by regiochemical principles, where the more substituted and thermodynamically stable alkene is generally the major product (Zaitsev's rule).
Table 3: Potential Dehydration Products
| Product Name | Structure | Comments |
|---|---|---|
| 1-(4-Chlorophenoxy)cyclopent-1-ene | Likely major product (more substituted double bond) | |
| 3-(4-Chlorophenoxy)cyclopent-1-ene | Likely minor product |
Reactions at the Phenoxy Moiety
The chlorophenyl ring offers another reactive front, primarily for electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.meyoutube.com The regioselectivity of this reaction on the 4-chlorophenoxy group is directed by two existing substituents: the chlorine atom and the alkoxy group (-O-cyclopentyl).
Chlorine (-Cl): An ortho-, para-directing but deactivating group due to its inductive electron withdrawal and resonance electron donation. uci.edu
Alkoxy Group (-OR): A strongly activating and ortho-, para-directing group. fiveable.me
The powerful activating and directing effect of the alkoxy group dominates. Therefore, electrophilic substitution is strongly directed to the positions ortho to the oxygen atom (positions 2 and 6 relative to the oxygen). Since position 4 is blocked by chlorine, substitution will occur at positions 2 and 6. For the compound , these are the positions adjacent to the ether linkage.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(2-Nitro-4-chlorophenoxy)cyclopentan-1-ol |
| Bromination | Br₂ / FeBr₃ | 2-(2-Bromo-4-chlorophenoxy)cyclopentan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(2-Acetyl-4-chlorophenoxy)cyclopentan-1-ol |
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Halogen
The carbon-chlorine bond on the aromatic ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. These powerful reactions form new carbon-carbon or carbon-heteroatom bonds. nih.govyoutube.com The general mechanism involves the oxidative addition of the aryl chloride to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation and reductive elimination. nih.govyoutube.com
Prominent examples include:
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl chloride with an amine. youtube.com
These reactions are highly versatile and allow for the synthesis of a wide array of derivatives.
Table 5: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |
| Buchwald-Hartwig Amination | Diethylamine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl amine derivative |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |
Stereospecific Transformations and Derivatizations
The presence of two chiral centers at positions 1 and 2 of the cyclopentane ring means that this compound can exist as different stereoisomers. The reactivity of each stereoisomer can be distinct, particularly in reactions where the stereochemistry at one or both of these centers is altered.
Retention or Inversion of Configuration at Chiral Centers
The transformation of the hydroxyl group at C-1 can proceed with either retention or inversion of its configuration, largely dependent on the reaction mechanism and the role of the neighboring 4-chlorophenoxy group.
Inversion of Configuration:
Nucleophilic substitution reactions at C-1 that follow an SN2 mechanism will typically proceed with a complete inversion of stereochemistry. wikipedia.org For this to occur, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. The incoming nucleophile then attacks the carbon atom from the side opposite to the leaving group, resulting in an inverted configuration at C-1. wikipedia.orgorgsyn.org
For instance, the tosylation of the alcohol followed by reaction with a nucleophile like sodium azide (B81097) would be expected to yield the corresponding azide with an inverted stereocenter.
Retention of Configuration:
Retention of configuration at C-1 can be achieved through a double inversion process or via a mechanism involving neighboring group participation (NGP). wikipedia.orginflibnet.ac.in The oxygen atom of the 4-chlorophenoxy group at C-2 can act as an internal nucleophile. wikipedia.orginflibnet.ac.in
If the hydroxyl group is converted to a good leaving group (e.g., tosylate), and the 4-chlorophenoxy group is positioned trans to it, the ether oxygen can attack the C-1 center in an intramolecular SN2 reaction. This forms a bicyclic oxonium ion intermediate. Subsequent attack by an external nucleophile on this intermediate occurs from the opposite face, leading to a second inversion. The net result of these two consecutive inversions is the retention of the original stereochemistry at C-1. inflibnet.ac.in
Below is a hypothetical comparison of reaction pathways leading to inversion and retention of configuration for a trans-2-(4-chlorophenoxy)cyclopentyl tosylate:
| Transformation | Reagents | Probable Mechanism | Stereochemical Outcome at C-1 |
| Azide Formation | 1. TsCl, Pyridine 2. NaN3 | S | Inversion |
| Acetate Formation | 1. TsCl, Pyridine 2. CH3COONa | Neighboring Group Participation | Retention |
Ring Expansion or Contraction of the Cyclopentane Nucleus
The cyclopentane ring of this compound can be induced to undergo ring expansion to a cyclohexane (B81311) or contraction to a cyclobutane (B1203170) derivative through specific rearrangement reactions.
Ring Expansion:
A common method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikiwand.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.orgwikiwand.com To apply this to this compound, it would first need to be converted to the corresponding 1-aminomethyl derivative.
The probable synthetic sequence and the key rearrangement step are outlined below:
Oxidation: The alcohol is oxidized to the corresponding ketone, 2-(4-chlorophenoxy)cyclopentanone.
Cyanohydrin Formation: Reaction of the ketone with hydrogen cyanide (or a cyanide salt) would yield a cyanohydrin.
Reduction: The nitrile group of the cyanohydrin is reduced to a primary amine, affording 1-aminomethyl-2-(4-chlorophenoxy)cyclopentan-1-ol.
Rearrangement: Treatment of this amino alcohol with nitrous acid generates a diazonium salt, which upon loss of nitrogen gas, forms a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain, leads to the ring-expanded 2-(4-chlorophenoxy)cyclohexanone. wikipedia.orgwikiwand.com
A hypothetical reaction scheme for the Tiffeneau-Demjanov ring expansion is presented below:
| Starting Material | Reagents | Intermediate | Product |
| 2-(4-Chlorophenoxy)cyclopentanone | 1. KCN, H+ 2. LiAlH4 | 1-Aminomethyl-2-(4-chlorophenoxy)cyclopentan-1-ol | 2-(4-Chlorophenoxy)cyclohexanone |
| 1-Aminomethyl-2-(4-chlorophenoxy)cyclopentan-1-ol | NaNO2, HCl (aq) | Diazonium salt | 2-(4-Chlorophenoxy)cyclohexanone |
Ring Contraction:
Ring contraction of the cyclopentane nucleus can be achieved through a Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction requires an α-haloketone as the starting material. Therefore, this compound would need to be transformed into a suitable precursor.
The likely synthetic pathway would be:
Oxidation: The alcohol is oxidized to 2-(4-chlorophenoxy)cyclopentanone.
Halogenation: The ketone is halogenated at the α-position (C-5) to yield 2-chloro-5-(4-chlorophenoxy)cyclopentanone.
Rearrangement: Treatment of the α-haloketone with a base, such as sodium hydroxide (B78521) or an alkoxide, would initiate the Favorskii rearrangement. This proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the base to give a cyclopentanecarboxylic acid derivative with a contracted ring, which would be a cyclobutanecarboxylic acid derivative. wikipedia.orgadichemistry.com
A summary of a plausible Favorskii rearrangement is shown in the following table:
| Starting Material | Reagents | Intermediate | Product |
| 2-(4-Chlorophenoxy)cyclopentanone | Cl2, H+ | 2-Chloro-5-(4-chlorophenoxy)cyclopentanone | 3-(4-Chlorophenoxy)cyclobutane-1-carboxylic acid |
| 2-Chloro-5-(4-chlorophenoxy)cyclopentanone | 1. NaOMe 2. H3O+ | Cyclopropanone intermediate | Methyl 3-(4-chlorophenoxy)cyclobutane-1-carboxylate |
Future Research Directions and Theoretical Perspectives in 2 4 Chlorophenoxy Cyclopentan 1 Ol Chemistry
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization
The synthesis of complex molecules like 2-(4-Chlorophenoxy)cyclopentan-1-ol is a prime area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing synthetic chemistry by enabling data-driven approaches to route design and process optimization. arxiv.org
ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new synthetic steps. For the synthesis of this compound, this could involve predicting the most effective catalysts, solvents, and reaction conditions to maximize yield and purity. Generative AI models can even propose entirely novel synthetic pathways that may be more efficient or sustainable than traditional routes. nih.gov
One of the key applications of AI in this context is the optimization of reaction conditions. By creating a digital twin of the reaction environment, AI can simulate numerous variations of a synthesis to identify the optimal parameters without the need for extensive and costly laboratory experiments. nih.gov This is particularly useful for multi-step syntheses where the interplay of various factors can be complex.
| Parameter | Traditional Approach | AI-Optimized Approach | Predicted Outcome |
| Catalyst Selection | Screening of common catalysts | Prediction based on catalyst-substrate interaction models | Identification of a novel, highly selective catalyst |
| Solvent System | Trial-and-error with common solvents | Simulation of solvent effects on reaction kinetics | Use of a binary solvent mixture to improve solubility and reaction rate |
| Temperature Profile | Fixed reaction temperature | Dynamic temperature ramping based on real-time monitoring | Reduced reaction time and minimization of side products |
| Reagent Stoichiometry | Use of excess reagents to drive the reaction | Precise stoichiometry calculated to maximize atom economy | Minimized waste and simplified purification |
The integration of AI and ML is not limited to the initial synthesis. These technologies can also be used for the continuous monitoring and optimization of large-scale production processes, ensuring consistent quality and efficiency.
Development of Novel Stereoselective Methodologies for Unprecedented Isomers
The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. The development of novel stereoselective synthetic methods is therefore crucial for accessing specific isomers with desired properties.
Future research will likely focus on the design of new chiral catalysts and reagents that can control the formation of the stereocenters in the cyclopentanol (B49286) ring. This could involve the use of organocatalysts, transition metal complexes with chiral ligands, or biocatalytic approaches employing enzymes.
One promising strategy is the use of substrate-controlled diastereoselective reactions, where the existing stereochemistry of a starting material directs the formation of new stereocenters. For instance, the reduction of a corresponding 2-(4-Chlorophenoxy)cyclopentanone could be controlled to selectively produce either the cis or trans isomer of the target alcohol. researchgate.net
Table 2: Potential Stereoselective Routes to this compound Isomers
| Method | Catalyst/Reagent | Target Isomer | Potential Advantage |
| Asymmetric Hydrogenation | Chiral Ruthenium complex | (1R,2S)-isomer | High enantiomeric excess |
| Enzymatic Resolution | Lipase (B570770) | (1S,2R)-isomer | Mild reaction conditions and high selectivity |
| Directed Reduction | Bulky reducing agent | cis-isomer | High diastereoselectivity |
| Mitsunobu Inversion | Diethyl azodicarboxylate, triphenylphosphine (B44618) | trans-isomer from cis-isomer | Access to less stable isomers |
The development of these methodologies will not only provide access to known isomers in higher purity but also enable the synthesis of previously inaccessible or "unprecedented" isomers for biological evaluation.
Exploration of Green Chemistry Principles for Sustainable Production
The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. nih.gov The production of this compound can be made more sustainable by incorporating the principles of green chemistry. mit.edu
Key areas for improvement include the use of renewable feedstocks, the reduction or elimination of hazardous solvents, and the design of energy-efficient processes. nih.govresearchgate.net For example, the synthesis could be redesigned to use water as a solvent, or to be carried out under solvent-free conditions using techniques like ball milling. rsc.org
Biocatalysis offers a particularly attractive green alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. dntb.gov.ua The use of immobilized enzymes can also facilitate catalyst recovery and reuse, further improving the sustainability of the process.
Continuous flow chemistry is another approach that aligns with green chemistry principles. mit.edu By carrying out reactions in a continuous stream rather than in large batches, it is possible to improve heat and mass transfer, reduce reaction times, and minimize waste. mit.edu
Table 3: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Conventional Approach | Green Alternative | Sustainability Benefit |
| Prevention of Waste | Multi-step synthesis with purification at each stage | Telescoped synthesis in a flow reactor | Reduced solvent waste and energy consumption. mit.edu |
| Atom Economy | Use of stoichiometric reagents | Catalytic reaction with high atom economy | Maximized incorporation of starting materials into the final product. researchgate.net |
| Use of Safer Solvents | Chlorinated or aprotic polar solvents | Water, supercritical CO₂, or ionic liquids | Reduced toxicity and environmental impact. researchgate.net |
| Energy Efficiency | High-temperature reflux | Microwave-assisted or biocatalytic synthesis | Lower energy consumption and reduced carbon footprint. researchgate.net |
| Use of Renewable Feedstocks | Petroleum-based starting materials | Derivation from biomass sources | Reduced reliance on fossil fuels. fudan.edu.cn |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is essential for the rational design of improved synthetic methods. The combination of experimental techniques and computational chemistry provides a powerful toolkit for elucidating the intricate details of chemical transformations. smu.edu
For the synthesis of this compound, experimental studies could involve kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates. nih.gov These experiments can provide valuable data on reaction rates, the sequence of bond-forming and bond-breaking events, and the structures of transient species. nih.gov
Computational methods, such as density functional theory (DFT) calculations, can be used to model the reaction pathway and calculate the energies of reactants, transition states, and products. smu.edu This can help to identify the rate-determining step, rationalize observed selectivities, and predict the effect of modifications to the reactants or catalysts. nih.gov
The synergy between experiment and theory is particularly powerful. Computational predictions can guide the design of new experiments to test specific mechanistic hypotheses, while experimental results can be used to validate and refine computational models. This iterative approach can lead to a comprehensive understanding of the reaction mechanism, enabling the development of more efficient and selective synthetic routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Chlorophenoxy)cyclopentan-1-ol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-(4-chlorophenoxy)acetohydrazide are synthesized via refluxing ethyl 2-chloroacetate with 4-chlorophenol in the presence of KI as a catalyst . For cyclopentanol derivatives, cyclopentanone intermediates may undergo hydroxylation followed by phenoxy group introduction under controlled pH and temperature. Key steps include:
-
Catalyst Selection : KI enhances nucleophilic substitution efficiency by stabilizing intermediates .
-
Reaction Monitoring : Use TLC or HPLC to track progress.
-
Purification : Recrystallization (e.g., methanol or ethyl acetate) improves purity .
Table 1 : Example Reaction Conditions for Analogous Compounds
Step Reagents/Conditions Yield Reference Phenoxy Group Coupling KI, reflux, ethanol 83-95% Hydrazide Formation Hydrazine hydrate, 6-hour reflux 83%
Q. How is this compound characterized structurally and functionally?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., chlorophenoxy protons at δ 6.8–7.2 ppm, cyclopentanol hydroxyl at δ 1.5–2.5 ppm) .
- IR : Detect hydroxyl (3200–3500 cm) and ether (C-O-C, ~1250 cm) groups.
- Chromatography : HPLC with UV detection validates purity (>95%) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Organic Synthesis : Intermediate for triazole-thiol derivatives via cyclization .
- Biological Studies : Investigate interactions with enzymes or receptors (e.g., myeloperoxidase assays using chlorophenol derivatives) .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis for this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction time and improves yield. For example:
-
Conditions : NaOH/DMF/HO at 90°C for 15 minutes under microwave .
-
Advantages : Higher yield (e.g., 95% vs. 70% conventional) and reduced side products.
- Data Analysis : Compare reaction kinetics (e.g., Arrhenius plots) to validate efficiency.
Table 2 : Microwave vs. Conventional Synthesis
Method Temperature Time Yield Reference Microwave 90°C 15 min 95% Conventional 80°C 5 hr 70%
Q. How to resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted cyclopentanone or chlorophenol residues) .
- Optimization : Adjust stoichiometry (e.g., excess hydrazine to drive acetohydrazide formation) .
Q. What computational tools predict the mutagenic or carcinogenic potential of this compound?
- Methodological Answer :
- QSAR Models : Use software like Derek Nexus or Toxtree to assess toxicity based on structural alerts (e.g., chlorophenoxy groups linked to hepatotoxicity) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
Q. How does steric hindrance from the cyclopentanol ring affect reactivity in further functionalization?
- Methodological Answer :
- Steric Maps : Generate DFT-based molecular models to identify hindered sites (e.g., C2 position less accessible for electrophilic substitution).
- Experimental Validation : Compare reaction rates with/without bulky substituents .
Data Contradiction Analysis
Q. Discrepancies in reported yields for similar compounds: How to troubleshoot?
- Methodological Answer :
- Variable Control : Ensure consistent reagent purity (e.g., anhydrous KI vs. hydrated forms) .
- Reproducibility : Replicate conditions from literature (e.g., solvent grade, heating rate).
Q. Conflicting biological activity How to validate hypotheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
